molecular formula C12H23NO3 B6278465 rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans CAS No. 121788-52-1

rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans

Cat. No. B6278465
CAS RN: 121788-52-1
M. Wt: 229.3
InChI Key:
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Description

Rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans (RTB-HCM) is a cyclic carbamate derivative of tert-butyl alcohol and a synthetic compound with a wide range of applications. It has been used in scientific research for its versatility in chemical synthesis and its ability to act as a catalyst for biochemical reactions. RTB-HCM has a wide range of applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of peptides, small molecules, and other organic compounds. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antiviral drugs. Additionally, rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans has been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans is not fully understood, but it is believed to act as a catalyst in biochemical reactions. It is thought to interact with the active sites of enzymes, allowing for the formation of new chemical bonds and the activation of substrates. Additionally, rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans is believed to act as a hydrogen bond donor, allowing for the formation of hydrogen bonds between molecules and the stabilization of reactive intermediates.
Biochemical and Physiological Effects
rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans has been shown to act as a catalyst in the synthesis of peptides, small molecules, and other organic compounds. Additionally, it has been shown to increase the rate of enzyme-catalyzed reactions, as well as to stabilize reactive intermediates. rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans has also been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in the synthesis of nucleic acids and proteins.

Advantages and Limitations for Lab Experiments

The use of rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans in laboratory experiments has a number of advantages. It is a mild reaction, which can be carried out at room temperature, and it is relatively inexpensive. Additionally, it is a versatile compound, which can be used in a variety of biochemical reactions.
However, there are also some limitations to the use of rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is a relatively unstable compound, which can degrade over time.

Future Directions

The use of rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans in scientific research is a relatively new field, and there are a number of potential future directions for research. One potential direction is the development of new synthetic methods for the production of rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans. Additionally, further research could be conducted on the mechanism of action of rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans and its biochemical and physiological effects. Additionally, research could be conducted on the potential applications of rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans in the fields of medicine, biochemistry, and pharmacology. Finally, further research could be conducted on the potential limitations and safety concerns associated with the use of rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans in laboratory experiments.

Synthesis Methods

Rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans is synthesized by reacting tert-butyl alcohol with cyclohexylamine in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of a cyclic tert-butyl carbamate intermediate, followed by hydrolysis of the intermediate to form the desired product. The reaction can be carried out at room temperature and is generally considered to be a mild reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans involves the protection of the hydroxyl group on cyclohexane, followed by the reaction with tert-butyl N-methylcarbamate. The resulting intermediate is then subjected to trans-selective reduction to obtain the final product.", "Starting Materials": [ "Cyclohexanol", "tert-Butyl N-methylcarbamate", "Sodium borohydride", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of cyclohexanol by reaction with tert-butyldimethylsilyl chloride in the presence of imidazole to obtain tert-butyldimethylsilyl ether of cyclohexanol.", "Step 2: Reaction of tert-butyldimethylsilyl ether of cyclohexanol with tert-butyl N-methylcarbamate in the presence of sodium hydride to obtain the protected intermediate.", "Step 3: Reduction of the protected intermediate with sodium borohydride in methanol to obtain the trans-selective reduction product.", "Step 4: Deprotection of the hydroxyl group by reaction with hydrochloric acid in chloroform to obtain rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans.", "Step 5: Purification of the final product by recrystallization from a suitable solvent." ] }

CAS RN

121788-52-1

Product Name

rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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